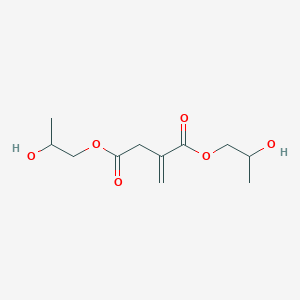

Bis(2-hydroxypropyl) methylenesuccinate

Description

Bis(2-hydroxypropyl) methylene succinate (CAS: 13824-30-1, EC: 237-518-3) is an ester derivative of methylene succinic acid, featuring two 2-hydroxypropyl groups. Its molecular structure comprises a central methylene succinate backbone esterified with 2-hydroxypropyl alcohol, resulting in a compound with hydrophilic (hydroxyl groups) and hydrophobic (alkyl chains) regions.

Properties

CAS No. |

13824-30-1 |

|---|---|

Molecular Formula |

C11H18O6 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

bis(2-hydroxypropyl) 2-methylidenebutanedioate |

InChI |

InChI=1S/C11H18O6/c1-7(11(15)17-6-9(3)13)4-10(14)16-5-8(2)12/h8-9,12-13H,1,4-6H2,2-3H3 |

InChI Key |

QOLRMRIVONNWSS-UHFFFAOYSA-N |

SMILES |

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |

Canonical SMILES |

CC(COC(=O)CC(=C)C(=O)OCC(C)O)O |

Other CAS No. |

52919-42-3 13824-30-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Cyclohexyl Succinate Esters

Compound : Bis(2-isopropyl-5-methylcyclohexyl) 2-benzylsuccinate (8) and 2,3-dibenzylsuccinate (9)

- Structural Differences : These compounds feature bulky cyclohexyl and benzyl substituents instead of 2-hydroxypropyl groups.

- Synthesis : Synthesized via alkylation of di-(−)-menthyl succinate with benzyl bromide in THF at −78°C, achieving 89% yield for compound 8.

- Properties : Higher molecular weight and lipophilicity due to aromatic and cyclic substituents, as evidenced by NMR and IR data.

- Applications : Primarily used in stereochemical studies due to their complex diastereomeric ratios (d.r. = 1:1.2).

Functional Group Analog: N-Bis(2-hydroxypropyl)nitrosamine

Compound : N-Bis(2-hydroxypropyl)nitrosamine (CAS: 53609-64-6)

- Structural Differences : Contains a nitrosamine group instead of the ester backbone.

- Applications : Used in laboratory chemical synthesis but restricted in consumer products.

Organometallic Analog: Mercury-Containing 2-Hydroxypropyl Compounds

Examples : Mercury, (3-(alpha-carboxy-m-anisamido)-2-hydroxypropyl)hydroxy-* (CAS: 63868-96-2)

- Structural Differences : Mercury atoms bound to 2-hydroxypropyl and aromatic groups.

- Toxicity : Highly toxic due to mercury content, limiting applications to specialized industrial processes.

- Regulatory Status : Strictly regulated under environmental and occupational safety guidelines.

Pharmaceutical Succinate Esters

Compound: (R)-3-(5-(2-aminopropyl)-7-cyanoindolin-1-yl)propyl benzoate (2S,3S)-2,3-dihydroxysuccinate

- Structural Differences : Contains a benzoate group and a chiral succinate backbone.

- Applications : Used as a high-purity reference standard in pharmaceutical QC (e.g., Silodosin production).

- Regulatory Compliance : Meets USP, EMA, JP, and BP standards, with detailed structural elucidation reports.

Industrial Functional Analog: Hexamethylene Diisocyanate

Compound : 1,6-diisocyanatohexane (CAS: 822-06-0)

- Functional Differences : Features isocyanate groups instead of esters.

- Applications: Key monomer in polyurethane production for adhesives and coatings.

- Safety : Respiratory irritant, requiring stringent handling protocols.

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Key Functional Groups | Applications | Safety Notes |

|---|---|---|---|---|

| Bis(2-hydroxypropyl) methylene succinate | 13824-30-1 | Ester, hydroxyl | Polymer additives (inferred) | Data unavailable |

| Bis(2-isopropyl-5-methylcyclohexyl) succinate derivatives | N/A | Ester, benzyl, cyclohexyl | Stereochemical research | Low hazard (non-reactive esters) |

| N-Bis(2-hydroxypropyl)nitrosamine | 53609-64-6 | Nitrosamine, hydroxyl | Laboratory synthesis | Carcinogenic |

| Mercury-2-hydroxypropyl compounds | 63868-96-2 | Mercury, hydroxyl | Specialized industrial | Highly toxic |

| Pharmaceutical succinate ester | N/A | Benzoate, dihydroxysuccinate | Pharmaceutical QC | High-purity, non-hazardous |

| Hexamethylene diisocyanate | 822-06-0 | Isocyanate | Polyurethane production | Respiratory irritant |

Research Findings

- Synthetic Methods : Cyclohexyl succinate derivatives are synthesized via low-temperature alkylation, achieving high yields (89%) and characterized by NMR/IR .

- Safety Profiles : Nitrosamines and mercury compounds exhibit significant toxicity, necessitating strict regulatory controls .

- Analytical Applications : Succinate esters with chiral centers are critical in pharmaceutical validation, emphasizing purity and structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.